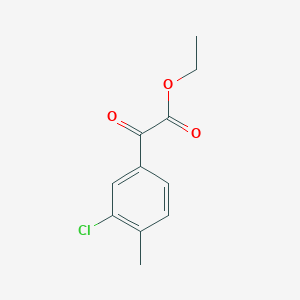

Ethyl 3-chloro-4-methylbenzoylformate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-chloro-4-methylbenzoylformate is a chemical compound belonging to the class of benzoylformates. It is characterized by its molecular formula C11H11ClO3 and a molecular weight of 226.66 g/mol . This compound is widely used in various fields, including medical, environmental, and industrial research, due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-chloro-4-methylbenzoylformate typically involves the esterification of 3-chloro-4-methylbenzoic acid with ethyl oxalyl chloride. The reaction is carried out in the presence of a catalyst, such as pyridine, under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The process involves rigorous quality control measures to ensure the consistency and safety of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 3-chloro-4-methylbenzoylformate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed.

Major Products Formed:

Oxidation: Formation of 3-chloro-4-methylbenzoic acid.

Reduction: Formation of 3-chloro-4-methylbenzyl alcohol.

Substitution: Formation of ethyl 3-methoxy-4-methylbenzoylformate.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 3-chloro-4-methylbenzoylformate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several reactions, including:

- Condensation Reactions : It can undergo condensation with amines and other nucleophiles to form more complex derivatives. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

- Electrophilic Aromatic Substitution : The presence of the chloro group enhances its reactivity towards electrophiles, making it a valuable precursor for synthesizing substituted aromatic compounds.

Photoinitiator in Polymer Chemistry

This compound is utilized as a photoinitiator in UV-curable systems. Its ability to absorb UV light and initiate polymerization makes it essential in:

- Coatings and Inks : It is used in the formulation of inks and coatings that require rapid curing under UV light. This application is crucial for producing durable and high-performance materials.

- 3D Printing : As a photoinitiator, it facilitates the curing process in resin-based 3D printing technologies, allowing for precise and efficient production of parts.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Some notable findings include:

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or preservatives.

- Anti-inflammatory Agents : Studies have suggested that certain derivatives can modulate inflammatory pathways, indicating potential use as anti-inflammatory drugs.

Case Study 1: Photopolymerization Efficiency

A study demonstrated that this compound significantly improved the efficiency of photopolymerization processes when used with LED light sources. The compound's absorption spectrum aligns well with the emission wavelengths of modern LED systems, enhancing conversion rates during curing processes .

Case Study 2: Antimicrobial Derivatives

Research focused on synthesizing derivatives of this compound revealed promising antimicrobial activity against various pathogens. The study emphasized the importance of structural modifications to enhance efficacy while minimizing toxicity .

Mécanisme D'action

The mechanism of action of Ethyl 3-chloro-4-methylbenzoylformate involves its interaction with specific molecular targets and pathways. It can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

- Ethyl 3-chloro-4-methylphenylacetate

- Ethyl 3-chloro-4-methylbenzoate

- Ethyl 3-chloro-4-methylbenzyl alcohol

Comparison: Ethyl 3-chloro-4-methylbenzoylformate is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications .

Activité Biologique

Ethyl 3-chloro-4-methylbenzoylformate is an organic compound that exhibits notable biological activities, primarily influenced by its unique structural characteristics. This article delves into its biological properties, synthesis methods, and potential applications in various fields, including pharmacology and organic synthesis.

This compound features a chloro substituent, a methyl group, and an ester linkage on an aromatic ring. These structural components enhance its reactivity and potential interactions with biological targets. The presence of both a ketone and an ester functional group makes it a versatile precursor for synthesizing more complex organic molecules.

Antimicrobial Properties

Research indicates that halogenated benzoyl derivatives, similar to this compound, often exhibit antibacterial and antifungal properties. The chloro and methyl substituents may enhance the compound's interaction with microbial targets, suggesting potential applications in drug development. For instance, studies on related compounds have shown significant activity against various bacterial strains.

Enzyme Interaction Studies

The biological interactions of this compound may influence enzyme activity or receptor binding. Preliminary investigations suggest that its halogen atoms and substituents can modulate these interactions, making it relevant for pharmacological studies. Understanding the compound's pharmacokinetics and toxicity profiles is crucial for evaluating its therapeutic potential.

Synthesis Methods

This compound can be synthesized through established organic synthesis techniques. Various methods have been documented, emphasizing the compound's accessibility for research and industrial applications. The synthesis typically involves reactions that incorporate the chloro and methyl groups onto the benzoyl framework, allowing for the production of this compound in a laboratory setting.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Ethyl 4-chlorobenzoate | Aromatic ring with a chloro substituent | Commonly used as an intermediate in organic synthesis |

| Ethyl 3-methylbenzoate | Methyl group on the aromatic ring | Exhibits different biological activities compared to chloro derivatives |

| Ethyl benzoylformate | No halogen substituent | Primarily used in esterification reactions |

| Methyl 3-chloro-4-methylbenzoate | Methyl group with a chloro substituent | Often studied for its antibacterial properties |

This compound stands out due to its combination of both chloro and methyl groups, which may enhance its reactivity and biological profile compared to these similar compounds.

Propriétés

IUPAC Name |

ethyl 2-(3-chloro-4-methylphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-3-15-11(14)10(13)8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWZCWYUHGDXHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.